Minoxidil

概要

説明

Minoxidil is a medication primarily used to treat high blood pressure and hair lossInitially developed in the 1950s to treat stomach ulcers, it was later found to relax blood vessels, thereby lowering blood pressure . In the 1970s, it was approved for treating high blood pressure, and in the 1980s, it gained approval for promoting hair growth under the brand name Rogaine .

作用機序

Target of Action

Minoxidil primarily targets human dermal papillary cells (DPCs) or hair cells . It also acts on androgenic receptors (AR), steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1), and aromatase (CYP19A1) . These targets play crucial roles in hair growth and the regulation of hormonal pathways.

Mode of Action

This compound promotes the survival of DPCs by activating both extracellular signal-regulated kinase (ERK) and Akt, and by preventing cell death by increasing the ratio of BCl-2/Bax . It also suppresses the expression of AR and CYP17A1, boosts the activity of CYP19A1, decreases the formation and binding of dihydrotestosterone, and enhances the production of estradiol .

Biochemical Pathways

This compound affects several biochemical pathways. It acts as a vasodilator, anti-inflammatory agent, and an inducer of the Wnt/β-catenin signaling pathway . It also affects the length of the anagen and telogen phases of hair growth . This compound is a KATP potassium channel opener that increases K conductance in arterial smooth muscle .

Pharmacokinetics

Approximately 1.4% of topical this compound is absorbed through the skin . This compound is a prodrug that is metabolized by follicular sulfotransferase to this compound sulfate, the active form . Its biotransformation is 90% hepatic, with no evidence of accumulation of this compound when it is given chronically in patients with either normal renal function .

Result of Action

This compound stimulates hair growth by prolonging the growth phase of hair follicles, fostering more hair development, and reducing hair thinning . It also increases the secretion of growth factors from adipose-derived stem cells (ASCs), including chemokine (C-X-C motif) ligand 1 (CXCL1), platelet-derived endothelial cell growth factor (PD-ECGF), and platelet-derived growth factor-C (PDGF-C) .

生化学分析

Biochemical Properties

Minoxidil’s action is focused on vascular adenosine triphosphate-sensitive potassium channels (K ATP ) . It is a K ATP channel-opener . The exact hair growth stimulating mechanisms remain not fully clarified . It is not related to local vasodilation and is more likely associated with the increase in prostaglandin PGE-2 production in the dermal papilla .

Cellular Effects

This compound increases the size and diameter of androgenetic alopecia (AGA)-miniaturized hair follicles, gradually converting them into terminal ones . It stimulates telogen follicles to enter into anagen, increases the duration of anagen, and decreases the duration of kenogen . It does not shorten telogen .

Molecular Mechanism

This compound is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl - 2/Bax . It is an orally effective direct-acting peripheral vasodilator that reduces elevated systolic and diastolic blood pressure by decreasing peripheral vascular resistance .

Temporal Effects in Laboratory Settings

The efficacy of 5% this compound Topical Solution (MTS) is concentration-dependent and consistently superior to 2% MTS . It stabilizes hair loss in 85% of patients, 65% of which report new hair growth, and 30% experience significant hair growth, starting at 8 weeks and reaching a plateau at approximately 12 months .

Dosage Effects in Animal Models

While there is no specific information available on the dosage effects of this compound in animal models, it is known that this compound is used topically to treat androgenetic alopecia . Microcirculatory blood flow in animals is enhanced or maintained in all systemic vascular beds .

Metabolic Pathways

This compound is involved in the metabolic pathway that reduces elevated systolic and diastolic blood pressure by decreasing peripheral vascular resistance . The antihypertensive activity of this compound is due to its sulphate metabolite, this compound sulfate .

Transport and Distribution

While there is no specific information available on the transport and distribution of this compound within cells and tissues, it is known that this compound is an orally effective direct-acting peripheral vasodilator .

Subcellular Localization

While there is no specific information available on the subcellular localization of this compound, it is known that this compound is an orally effective direct-acting peripheral vasodilator .

準備方法

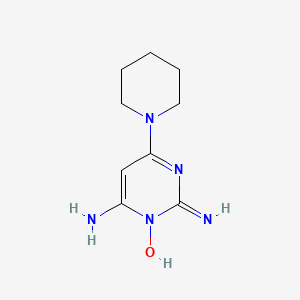

Synthetic Routes and Reaction Conditions: Minoxidil is synthesized through a multi-step process. The key intermediate, 2,4-diamino-6-chloropyrimidine-1-oxide, is obtained through a series of reactions involving chlorination and oxidation. This intermediate is then reacted with piperidine under nitrogen oxidation conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and stringent quality control measures. The process typically includes the following steps:

- Dissolution of raw materials.

- Preparation of oil and aqueous phases.

- Emulsification to form an oil-in-water type ointment.

- Mixing and blending under vacuum to remove air bubbles.

- Cooling to room temperature and packaging .

化学反応の分析

Types of Reactions: Minoxidil undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form this compound sulfate, which is its active metabolite.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like piperidine.

Major Products: The major product formed from the oxidation of this compound is this compound sulfate, which is responsible for its pharmacological effects .

科学的研究の応用

Minoxidil has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving vasodilators and antihypertensive agents.

Biology: Research focuses on its effects on cellular pathways and its role in promoting cell survival.

Medicine: Widely used in the treatment of androgenetic alopecia and severe hypertension.

Industry: Utilized in the formulation of topical solutions and foams for hair growth.

類似化合物との比較

Finasteride: Another medication used to treat hair loss, but it works by inhibiting the enzyme 5-alpha-reductase.

Nanoxidil: A newer compound similar to minoxidil but with a lower molecular weight for better skin penetration.

Natural Alternatives: Pumpkin seed extract, retinol, and essential oils like rosemary oil and camellia tea oil are also used for hair growth.

Uniqueness: this compound is unique in its dual action as both an antihypertensive agent and a hair growth promoter. Its ability to open potassium channels and promote cell survival sets it apart from other treatments .

生物活性

Minoxidil is a potent vasodilator originally developed for treating hypertension, but it has gained significant attention for its effectiveness in promoting hair growth, particularly in androgenetic alopecia (AGA). This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

1. Androgen Receptor Interaction

This compound has been shown to influence androgen receptor (AR) activity. Research indicates that it suppresses AR-related functions by decreasing AR transcriptional activity and reducing the expression of AR target proteins. This effect is particularly noted in androgen-sensitive prostate cancer cell lines, where this compound treatment resulted in a concentration-dependent suppression of cell growth stimulated by dihydrotestosterone (DHT) .

2. Enzymatic Pathway Modulation

Recent studies have identified this compound's interaction with several key enzymes involved in steroid metabolism:

- CYP17A1 (Steroid 17-alpha-hydroxylase/17,20 lyase) : this compound suppresses the expression of CYP17A1, which is crucial for testosterone synthesis.

- CYP19A1 (Aromatase) : It enhances the activity of CYP19A1, leading to increased estradiol production. This dual action helps modulate hormonal pathways associated with hair loss .

3. Sulfotransferase Activity

This compound is metabolized to its active form, this compound sulfate, by follicular sulfotransferase. This conversion is essential for its efficacy in promoting hair growth . The presence and activity level of sulfotransferases can significantly influence treatment outcomes.

4. Stimulation of Hair Follicle Cells

This compound promotes hair growth by stimulating dermal papilla (DP) and epithelial cells within hair follicles. It induces the transition from the telogen (resting) phase to the anagen (growth) phase of the hair cycle, enhancing follicle maturation and proliferation .

5. Anti-inflammatory Effects

This compound has been observed to reduce the expression of pro-inflammatory cytokines such as IL-1 in human keratinocytes, suggesting a role in mitigating inflammation associated with AGA .

Table 1: Summary of Clinical Findings on this compound

Notable Research

- A study highlighted that this compound treatment resulted in a significant increase in hair density and thickness in patients with AGA over a 24-week period.

- Another clinical trial demonstrated that combining this compound with finasteride yielded superior results compared to monotherapy, emphasizing the importance of addressing multiple pathways involved in hair loss .

特性

IUPAC Name |

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMGGGWCDYVHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040685 | |

| Record name | Minoxidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5. | |

| Record name | SID46500395 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl-2/Bax. Minoxidil may stimulate the growth of human hairs by prolonging anagen through these proliferative and anti-apoptotic effects on DPCs. Minoxidil, when used as a vasodilator, acts by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells. This vasodilation may also improve the viability of hair cells or hair follicles., The mechanism(s) by which topically applied minoxidil and/or a metabolite of the drug stimulate vertex hair regrowth in androgenetic (male-pattern) alopecia or other forms of alopecia has not been fully elucidated. However, because minoxidil has stimulated hair regrowth in several forms of alopecia, it appears that the drug acts at the level of the hair follicle, possibly involving direct stimulation of hair follicle epithelial growth. ... While increased scalp blood flow resulting from local vasodilation often has been proposed as a principal mechanism of minoxidil's effect on hair growth, this mechanism has not been substantiated consistently and not all vasodilators produce hypertrichosis., Studies in animal cell cultures indicate that minoxidil directly induces proliferation of hair epithelial cells near the base of the hair follicle and increases incorporation of cysteine and glycine into the follicle; cysteine residues crosslink to form cystine, which provides strength to the hair shaft. The drug also appears to induce hypertrophy of existing small follicles, prolong the anagen phase of the hair follicle, and accelerate the cyclic turnover of vellus hair follicles, enabling these follicles to produce thick, terminal hair; these effects result in a decrease in vellus hair follicles, an increase in terminal hair follicles, and an increase in the diameter of the hair shaft. Biopsy specimens obtained after topical treatment with minoxidil demonstrate enlargement of preexisting hair follicles but no evidence of new hair follicle formation., In vitro studies demonstrate different effects of minoxidil on epithelial cells and lymphocytes, which may lead to synergistic effects on hair growth in patients with alopecia areata. In cultures of murine epithelial cells, minoxidil increased cell proliferation, prolonged cell passage time (delayed senescence), and altered cell morphology; the latter 2 effects also have been observed in cultures of human keratinocytes. Human lymphocytes exposed to minoxidil in cell culture demonstrated a modest suppression of mitogen-induced blast formation., Minoxidil reduces peripheral vascular resistance and blood pressure as a result of a direct vasodilating effect on vascular smooth muscle; like diazoxide and hydralazine, minoxidil's effect on arterioles is greater than on veins. Minoxidil delays the hydrolysis of cyclic 3',5'-adenosine monophosphate and cyclic guanosine monophosphate by inhibiting the enzyme phosphodiesterase, and relaxation of arterial smooth muscle by the drug may be, at least partly, mediated by cyclic 3',5'-adenosinemonophospate. Animal studies indicate that minoxidil does not have CNS or adrenergic neuronal blocking effects. | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol-acetonitrile, White to off-white, crystalline powder | |

CAS No. |

38304-91-5 | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | minoxidil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minoxidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minoxidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINOXIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

248 °C | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。